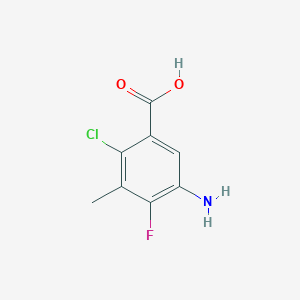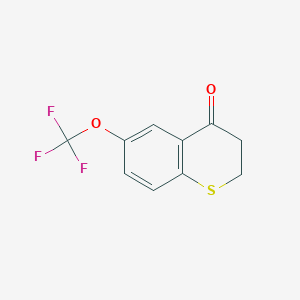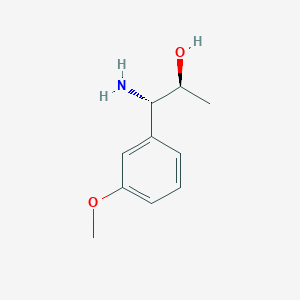
2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C9H12ClN It is a derivative of cyclohexene, characterized by the presence of a chlorine atom, two methyl groups, and a nitrile group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethylcyclohex-1-ene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom. The resulting intermediate is then treated with a cyanating agent, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to form the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R), leading to the formation of different derivatives.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), resulting in the formation of halogenated products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen chloride (HCl) or bromine (Br2) in organic solvents like dichloromethane (CH2Cl2).
Oxidation Reactions: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution Reactions: Formation of hydroxyl or amino derivatives.
Addition Reactions: Formation of dihalogenated or halohydrin products.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds and drug candidates.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins or nucleic acids, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5,5-dimethylcyclohexane-1,3-dione: A structurally related compound with a dione functional group instead of a nitrile group.
3-Chloro-5,5-dimethylcyclohex-2-enone: Another similar compound with a ketone functional group.
Uniqueness
2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. The nitrile group, in particular, offers versatility in further chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H12ClN |
|---|---|
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
2-chloro-5,5-dimethylcyclohexene-1-carbonitrile |
InChI |
InChI=1S/C9H12ClN/c1-9(2)4-3-8(10)7(5-9)6-11/h3-5H2,1-2H3 |
Clé InChI |
GJXOTKIIRYBJLI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=C(C1)C#N)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)






![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)
